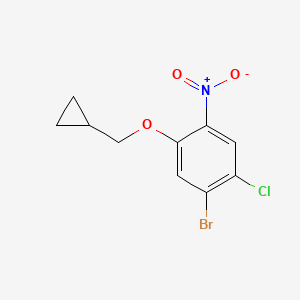
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
概要
説明
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, cyclopropylmethoxy, and nitro functional groups attached to a benzene ring
準備方法
The synthesis of 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The attachment of the cyclopropylmethoxy group through an etherification reaction using cyclopropylmethanol and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, to form corresponding oxidized products.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene depends on its interaction with molecular targets. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
類似化合物との比較
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene can be compared with similar compounds such as:
- 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-fluorobenzene
- 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-methylbenzene
- 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the substituents attached to the benzene ring
生物活性
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS No. 1400644-63-4) is a compound that has garnered interest in organic chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, including case studies and relevant research findings.
This compound has the molecular formula and a molecular weight of 306.54 g/mol. The compound features a nitro group, halogen substituents, and an ether linkage, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated and chlorinated aromatic precursors with cyclopropylmethanol under acidic conditions. The theoretical yield of the reaction can reach up to 98% when using alcohols like methanol or ethanol as solvents in the presence of acid catalysts .
Biological Activity
The biological activity of this compound has not been extensively documented in literature; however, related compounds with similar structures have shown significant pharmacological effects.
Antitumor Activity
Research indicates that compounds containing bromine and chlorine substituents can exhibit notable antitumor properties. For instance, certain pyrazole derivatives with similar halogen substitutions have demonstrated efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis and enhancing the effects of chemotherapeutic agents like doxorubicin .
Case Studies
- Synergistic Effects in Cancer Treatment : A study investigated the effects of combinations of pyrazole derivatives with doxorubicin in breast cancer cell lines. The results indicated that compounds with similar structural features to this compound could enhance the cytotoxic effects of standard chemotherapy agents, suggesting potential for further exploration in drug development .
- Antimicrobial Testing : A series of experiments were conducted on nitro-substituted phenolic compounds, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogens was noted to increase the potency of these compounds .
特性
IUPAC Name |
1-bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-7-3-10(16-5-6-1-2-6)9(13(14)15)4-8(7)12/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWUGSSQMOBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















